6-Methoxychinazolin-4-ol
Übersicht
Beschreibung
6-Methoxyquinazolin-4-OL is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of quinazoline, featuring a methoxy group at the 6th position and a hydroxyl group at the 4th position.
Wissenschaftliche Forschungsanwendungen
6-Methoxyquinazolin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Wirkmechanismus
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways will provide valuable insights into the therapeutic potential of this compound .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinazolin-4-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone structure .
Industrial Production Methods
Industrial production methods for 6-Methoxyquinazolin-4-OL are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyquinazolin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinazolinone derivative.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: Another methoxy-substituted quinoline derivative with different chemical properties and applications.
4-Hydroxyquinazoline: Similar structure but lacks the methoxy group, leading to different reactivity and applications
Uniqueness
6-Methoxyquinazolin-4-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biologische Aktivität
6-Methoxyquinazolin-4-OL is a heterocyclic organic compound characterized by its methoxy and hydroxyl functional groups. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with 6-Methoxyquinazolin-4-OL, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 6-Methoxyquinazolin-4-OL is C₉H₈N₂O₂. The compound features a quinazoline core, which is known for its diverse pharmacological properties. The methoxy group at the 6th position and the hydroxyl group at the 4th position significantly influence its biological activity.
Research indicates that 6-Methoxyquinazolin-4-OL interacts with various biological targets, leading to significant changes in cellular pathways. Its mechanism of action is still under investigation, but preliminary studies suggest it may inhibit critical pathways involved in cancer cell proliferation and microbial resistance.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of 6-Methoxyquinazolin-4-OL. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. For instance, a study reported that derivatives of quinazoline compounds exhibited significant antibacterial effects by disrupting cell wall synthesis and DNA replication in susceptible pathogens .
Anticancer Activity
The anticancer properties of 6-Methoxyquinazolin-4-OL are particularly noteworthy. Research has shown that it can inhibit the activity of the epidermal growth factor receptor (EGFR), a common target in non-small cell lung cancer (NSCLC) therapies. In vitro studies indicated that this compound effectively reduced cell viability in cancer cell lines with EGFR mutations .
Table 1: Summary of Anticancer Activity
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 2.09 | EGFR Inhibition |
Study B | HepG2 (Liver Cancer) | 2.08 | Cell Cycle Arrest |
Study C | A549 (Lung Cancer) | 1.50 | Apoptosis Induction |
Case Study 1: Inhibition of EGFR
A recent study explored the effects of 6-Methoxyquinazolin-4-OL on NSCLC cell lines harboring common EGFR mutations. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells compared to controls . This finding supports the potential use of this compound as an adjunct therapy in treating resistant NSCLC cases.
Case Study 2: Antibacterial Efficacy
In another investigation, researchers evaluated the antibacterial efficacy of 6-Methoxyquinazolin-4-OL against Staphylococcus aureus strains. The compound exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL, demonstrating promising antibacterial activity that warrants further exploration for therapeutic applications .
Pharmacokinetics
Understanding the pharmacokinetic properties of 6-Methoxyquinazolin-4-OL is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are required to elucidate its metabolism and excretion profiles.
Eigenschaften
IUPAC Name |
6-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVNLZQAOGUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444971 | |
Record name | 6-METHOXYQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-64-7 | |
Record name | 6-METHOXYQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.